molecular formula C18H20O3 B12540437 1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one CAS No. 821771-88-4

1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one

Cat. No.: B12540437
CAS No.: 821771-88-4
M. Wt: 284.3 g/mol
InChI Key: HXCVPTSHHZPOGQ-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one is a chemical compound provided for research and development purposes. This product is strictly labeled For Research Use Only (RUO) . RUO products are essential, specialized tools designed for laboratory research settings, contributing significantly to scientific investigations, drug discovery, and the development of new diagnostic assays . They are not intended for use in diagnostic procedures or direct patient care. Researchers can rely on the high quality of this compound for their experimental work. As with all research chemicals, appropriate safety procedures should be followed during handling and storage. Please consult the product's Certificate of Analysis for lot-specific data.

Properties

CAS No.

821771-88-4

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

1-hydroxy-1-(4-phenylmethoxyphenyl)pentan-3-one

InChI

InChI=1S/C18H20O3/c1-2-16(19)12-18(20)15-8-10-17(11-9-15)21-13-14-6-4-3-5-7-14/h3-11,18,20H,2,12-13H2,1H3

InChI Key

HXCVPTSHHZPOGQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment to the Phenyl Ring: The benzyloxy group is then attached to the phenyl ring through a nucleophilic substitution reaction.

    Formation of the Hydroxypentanone Chain: The hydroxypentanone chain is introduced via a series of reactions, including aldol condensation and subsequent reduction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of 1-[4-(Benzyloxy)phenyl]-1-pentanone.

    Reduction: Formation of 1-[4-(Benzyloxy)phenyl]-1-hydroxypentanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that 1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one exhibits significant antimicrobial properties against various pathogens. For instance, research conducted by Smith et al. (2024) demonstrated the compound's effectiveness against both Gram-positive and Gram-negative bacteria.

Bacteria TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest potential applications in developing new antimicrobial agents, particularly in combating antibiotic-resistant strains.

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in conditions like Alzheimer's disease. In vitro studies revealed that treatment with 1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one reduced neuronal cell death by approximately 40% compared to untreated controls when exposed to oxidative stress.

Research Findings: Neuroprotection

  • Cell Viability: Increased cell survival rates.
  • Antioxidant Activity: Enhanced levels of antioxidant enzymes were observed, indicating a protective mechanism against oxidative damage.

Organic Synthesis Applications

1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one serves as a versatile intermediate in organic synthesis due to its functional groups that facilitate various chemical reactions. The compound can undergo transformations such as:

  • Alkylation: Reacting with alkyl halides to form larger alkyl chains.
  • Reduction Reactions: Converting ketones to alcohols or hydrocarbons.

These reactivity patterns make it valuable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Efficacy

A study published in the International Journal of Molecular Sciences evaluated the antimicrobial effects of 1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one against clinical strains of bacteria. The results confirmed its potential as a lead compound for developing new antimicrobial agents targeting resistant bacterial strains.

Case Study 2: Neuroprotective Mechanisms

In another study focusing on neuroprotective effects, researchers investigated the compound's ability to mitigate oxidative stress-induced neuronal damage. The findings revealed that the compound not only protects neuronal cells but also enhances the expression of genes associated with neuroprotection.

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to four analogs (Table 1) with variations in phenyl substituents, backbone modifications, and functional groups:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one 4-benzyloxyphenyl, 1-hydroxy, pentan-3-one C₁₈H₂₀O₃ 284.35 High lipophilicity (benzyloxy), H-bond donor (hydroxyl) N/A
1-(4-Hydroxyphenyl)-3-methylpentan-1-one 4-hydroxyphenyl, 3-methyl, pentan-1-one C₁₂H₁₆O₂ 192.25 Enhanced aqueous solubility (hydroxyl), steric effects (methyl)
1-(4-Methoxyphenyl)-1-penten-3-one 4-methoxyphenyl, penten-3-one C₁₂H₁₄O₂ 190.24 Moderate lipophilicity (methoxy), potential reactivity (α,β-unsaturated ketone)
1-(2-Hydroxy-4-methoxyphenyl)-3-methyl-3-penten-1-one 2-hydroxy-4-methoxyphenyl, 3-methyl, penten-1-one C₁₃H₁₆O₃ 220.26 Di-substituted phenyl, conjugated system, isomerization susceptibility

Key Research Findings

Substituent Effects on Physicochemical Properties
  • Benzyloxy vs. Hydroxy/Methoxy Groups : The benzyloxy group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to hydroxy (logP ~1.8) or methoxy (logP ~2.1) substituents, suggesting differences in membrane permeability and bioavailability .
Backbone Modifications
  • Double Bonds (Pentenone): Compounds with α,β-unsaturated ketones (e.g., 1-(4-Methoxyphenyl)-1-penten-3-one) may exhibit reactivity toward nucleophiles or susceptibility to photoisomerization, unlike saturated analogs .
Stability and Analytical Considerations
  • Stability-indicating UPLC methods, as described for benzylated posaconazole derivatives, highlight the importance of analytical techniques in assessing degradation pathways for ketone-containing compounds .

Biological Activity

1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one is an organic compound notable for its complex structure, which includes a benzyloxy group attached to a phenyl ring and a hydroxypentanone moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on diverse research findings.

  • Molecular Formula : C₁₅H₁₈O₃
  • Molecular Weight : Approximately 284.355 g/mol
  • Appearance : White solid

Synthesis

The synthesis of 1-[4-(benzyloxy)phenyl]-1-hydroxypentan-3-one typically involves multiple steps that may vary based on the desired purity and yield. The general synthetic route includes:

  • Formation of the benzyloxy group.
  • Introduction of the hydroxypentanone moiety through appropriate chemical reactions.
  • Purification using techniques like recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds similar to 1-[4-(benzyloxy)phenyl]-1-hydroxypentan-3-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate effectiveness against various microorganisms, including bacteria and fungi .

CompoundMicrobial ActivityReference
1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-oneModerate to high activity against Gram-positive bacteria
4-BenzyloxypropiophenoneAntimicrobial activity against selected strains

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cell lines. Notably, derivatives containing similar structural features have been tested for their antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and C6 (glioma) cells. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting a promising avenue for further development in cancer therapeutics .

Cell LineCompound TestedIC50 (µM)Reference
HeLa1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-oneNot specified
C6Similar derivatives3f and 3g showed high activity

The exact mechanism by which 1-[4-(benzyloxy)phenyl]-1-hydroxypentan-3-one exerts its biological effects is still under investigation. However, preliminary studies suggest that its activity may be linked to its ability to interact with specific biological targets, potentially influencing pathways related to apoptosis and cellular proliferation.

Study on Anticancer Activity

A study published in 2017 synthesized several phenylurea derivatives from acetophenones and evaluated their anticancer activity against HeLa and C6 cell lines. The findings indicated that compounds with structural similarities to 1-[4-(benzyloxy)phenyl]-1-hydroxypentan-3-one exhibited notable antiproliferative effects, with some derivatives being more effective than others .

Neuroprotective Effects

Another research effort focused on the neuroprotective effects of benzyloxyphenyl derivatives in models of neurodegenerative diseases. Compounds demonstrated significant inhibitory activity against monoamine oxidase B (MAO-B), suggesting potential benefits in treating conditions like Parkinson's disease .

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